molecular formula C16H22O3 B8520439 2-(3.4-Diethoxyphenyl)cyclohexanone

2-(3.4-Diethoxyphenyl)cyclohexanone

Cat. No.: B8520439
M. Wt: 262.34 g/mol
InChI Key: RKEFGUYRAHCSMV-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxyphenyl)cyclohexanone is a substituted cyclohexanone derivative featuring a phenyl ring with ethoxy groups at the 3- and 4-positions.

Properties

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C16H22O3/c1-3-18-15-10-9-12(11-16(15)19-4-2)13-7-5-6-8-14(13)17/h9-11,13H,3-8H2,1-2H3

InChI Key

RKEFGUYRAHCSMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CCCCC2=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylcyclohexanones

2-(3-Methoxyphenyl)cyclohexanone
  • Structure : A methoxy group at the 3-position of the phenyl ring.
  • Properties : Molecular weight 204.27 g/mol (C₁₃H₁₆O₂), InChI Key: KACQSVYTBQDRGP-UHFFFAOYSA-N .
  • Applications : Used in synthetic intermediates; lacks the 4-ethoxy group, reducing steric hindrance compared to the diethoxy derivative.
Curcumin Analogs (e.g., 2-(3,4-Dimethoxybenzylidene)cyclopentanone)
  • Structure: Features a dimethoxy-substituted benzylidene group fused to a cyclopentanone.
  • Biological Activity : Exhibits potent antioxidant (IC₅₀: 8.2 μM) and ACE inhibition (IC₅₀: 0.9 μM) due to electron-donating methoxy groups .
  • Comparison: The diethoxy groups in 2-(3,4-Diethoxyphenyl)cyclohexanone may enhance lipophilicity and metabolic stability compared to methoxy analogs.

Amino-Substituted Derivatives

Methoxetamine (2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone)
  • Structure: Incorporates an ethylamino group at the 2-position of cyclohexanone.
  • Pharmacology : Acts as an NMDA receptor antagonist; structural similarity to ketamine but with altered selectivity due to the methoxy group .
  • Analytical Data : Characterized via NMR (δ 6.7–7.1 ppm for aromatic protons) and IR (C=O stretch at 1715 cm⁻¹) .
Hydroxetamine (2-(Ethylamino)-2-(3-hydroxyphenyl)cyclohexanone)
  • Structure : Hydroxy group replaces methoxy, increasing polarity (PSA: 58.5 Ų vs. 46.2 Ų for methoxetamine) .
  • Implications : The diethoxy variant may exhibit intermediate polarity, balancing blood-brain barrier penetration and solubility.

Alkyl-Substituted Cyclohexanones

2-TERT-BUTYLCYCLOHEXANONE
  • Structure : A bulky tert-butyl group at the 2-position.
  • Physical Properties : Boiling point 62.5 °C at 4 mmHg; melting point 38.55 °C .
  • Comparison: The diethoxy phenyl group in 2-(3,4-Diethoxyphenyl)cyclohexanone likely lowers volatility (higher molecular weight: ~276 g/mol) compared to alkyl-substituted analogs.

Bicyclic and Condensed Derivatives

2-Cyclohexylidencyclohexanone
  • Synthesis: Formed via cyclohexanone self-condensation using Mg-Al mixed oxide catalysts .

Physicochemical and Analytical Comparisons

Chromatographic Behavior

  • Functionalized Columns: Cyclohexanone-grafted anion exchangers exhibit lower theoretical plate numbers (37,000 m⁻¹) compared to DMSO-functionalized columns (60,000 m⁻¹), suggesting substituent-dependent selectivity .

Spectroscopic Characterization

  • NMR Trends : Aromatic protons in methoxy/hydroxy derivatives resonate at δ 6.6–7.2 ppm, while ethoxy groups may shift signals upfield due to electron-donating effects .

Antioxidant and Enzyme Inhibition

  • Curcumin Analogs: Dimethoxy derivatives show superior antioxidant activity (OAV > 50) compared to monomethoxy variants, highlighting the role of substituent positioning .

Catalytic Condensation

Data Tables

Table 1: Key Properties of Cyclohexanone Derivatives

Compound Molecular Weight (g/mol) Substituents Boiling Point (°C) Key Application
2-(3,4-Diethoxyphenyl)cyclohexanone* ~276.34 3,4-diethoxy phenyl N/A Synthetic intermediate
2-(3-Methoxyphenyl)cyclohexanone 204.27 3-methoxy phenyl N/A Chromatography
Methoxetamine 233.33 3-methoxy, ethylamino N/A NMDA antagonist
2-TERT-BUTYLCYCLOHEXANONE 154.25 tert-butyl 62.5 (4 mmHg) Fragrance industry

*Estimated properties based on analogs.

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